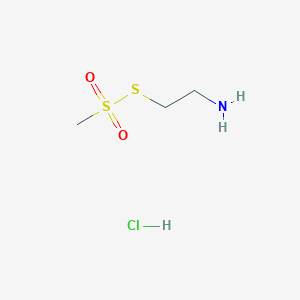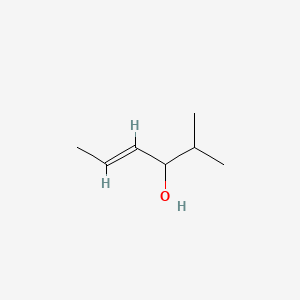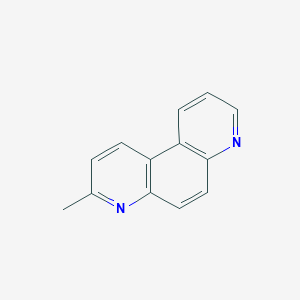
(3-Acetyl-5-iodophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Acetyl-5-iodophenyl)acetic acid is an organic compound with the molecular formula C10H9IO3 It is characterized by the presence of an acetyl group and an iodine atom attached to a phenyl ring, which is further connected to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetyl-5-iodophenyl)acetic acid can be achieved through several synthetic routes. One common method involves the iodination of 3-acetylphenylacetic acid. The reaction typically employs iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the desired position on the phenyl ring.
Another approach involves the acetylation of 3-iodophenylacetic acid. This reaction can be carried out using acetic anhydride or acetyl chloride in the presence of a catalyst, such as pyridine or aluminum chloride, to introduce the acetyl group at the meta position relative to the iodine atom.
Industrial Production Methods
Industrial production of 2-(3-Acetyl-5-iodophenyl)acetic acid may involve large-scale iodination and acetylation reactions. The choice of reagents and reaction conditions would be optimized for cost-effectiveness, yield, and purity. Continuous flow reactors and automated systems may be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Acetyl-5-iodophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: 2-(3-Carboxy-5-iodophenyl)acetic acid.
Reduction: 2-(3-Acetylphenyl)acetic acid.
Substitution: 2-(3-Acetyl-5-azidophenyl)acetic acid or 2-(3-Acetyl-5-cyanophenyl)acetic acid.
Applications De Recherche Scientifique
2-(3-Acetyl-5-iodophenyl)acetic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biochemical pathways and as a probe for investigating enzyme activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3-Acetyl-5-iodophenyl)acetic acid depends on its specific application. In biochemical studies, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of the iodine atom can enhance the compound’s ability to interact with biological targets through halogen bonding and other non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodophenylacetic acid: Lacks the acetyl group, making it less versatile in certain synthetic applications.
2-(3-Acetylphenyl)acetic acid: Lacks the iodine atom, which may reduce its reactivity in halogen-specific reactions.
2-(3-Carboxy-5-iodophenyl)acetic acid: Contains a carboxylic acid group instead of an acetyl group, altering its chemical properties and reactivity.
Uniqueness
2-(3-Acetyl-5-iodophenyl)acetic acid is unique due to the presence of both an acetyl group and an iodine atom on the phenyl ring. This combination of functional groups provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Propriétés
Formule moléculaire |
C10H9IO3 |
|---|---|
Poids moléculaire |
304.08 g/mol |
Nom IUPAC |
2-(3-acetyl-5-iodophenyl)acetic acid |
InChI |
InChI=1S/C10H9IO3/c1-6(12)8-2-7(4-10(13)14)3-9(11)5-8/h2-3,5H,4H2,1H3,(H,13,14) |
Clé InChI |
JTLNZHPYLCMRIX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=C1)CC(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


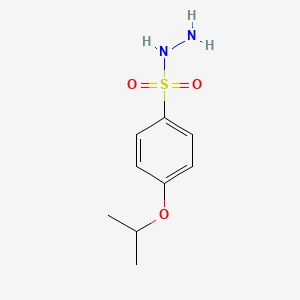
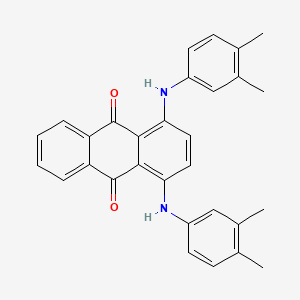
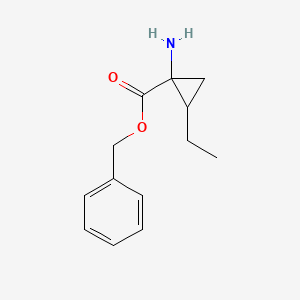
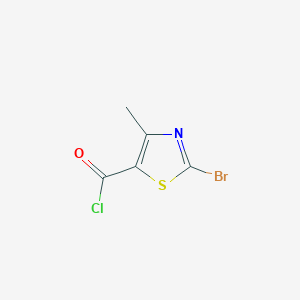
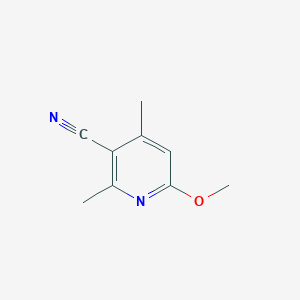

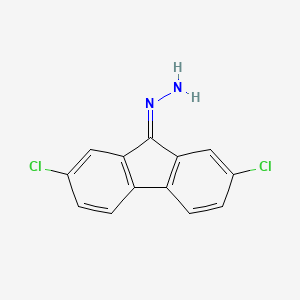
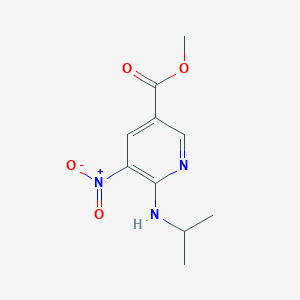
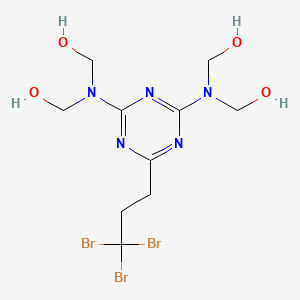
![3,4,7,8-Tetrahydropyrimido[5,4-d]pyrimidine](/img/structure/B13123383.png)
